molecular formula C9H21Ge B14746155 CID 6327832

CID 6327832

Katalognummer: B14746155
Molekulargewicht: 201.89 g/mol
InChI-Schlüssel: VCQDQISTTHQOPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 6327832” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. The compound’s molecular formula, structure, and other physicochemical properties can be found in the PubChem database.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 6327832 involves several synthetic routes. One common method includes the use of specific starting materials and reagents under controlled reaction conditions. For instance, the synthesis might involve a series of steps such as Friedel-Craft reaction, amidation, reduction, and protection reactions . Each step requires precise control of temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure high yield and purity. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques. The industrial methods are designed to be cost-effective and environmentally friendly, adhering to safety and regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions: CID 6327832 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might produce oxidized derivatives, while substitution reactions could result in the formation of various substituted compounds .

Wissenschaftliche Forschungsanwendungen

CID 6327832 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or a tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in the industry, it might be used in the production of materials with specific properties .

Wirkmechanismus

The mechanism of action of CID 6327832 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action includes binding to receptors, modulation of enzyme activity, and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 6327832 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with similar functional groups or structural motifs .

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of properties that make it suitable for specific applications. This uniqueness can be attributed to its specific molecular interactions, stability, and reactivity under various conditions.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C9H21Ge

Molekulargewicht

201.89 g/mol

InChI

InChI=1S/C9H21Ge/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3

InChI-Schlüssel

VCQDQISTTHQOPS-UHFFFAOYSA-N

Kanonische SMILES

CCC[Ge](CCC)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.